molecular formula C24H18ClN3O2 B11116719 N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide

N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide

Cat. No.: B11116719
M. Wt: 415.9 g/mol
InChI Key: JJFZSMRUZNISSE-MZJWZYIUSA-N
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Description

N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anthrylmethylene group, a hydrazino linkage, and a chlorobenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the anthrylmethylene hydrazine derivative, followed by its reaction with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamide moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The anthrylmethylene group may facilitate intercalation into DNA, disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-bromobenzamide
  • N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-fluorobenzamide
  • N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzamide

Uniqueness

N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-chlorobenzamide

InChI

InChI=1S/C24H18ClN3O2/c25-19-11-9-16(10-12-19)24(30)26-15-23(29)28-27-14-22-20-7-3-1-5-17(20)13-18-6-2-4-8-21(18)22/h1-14H,15H2,(H,26,30)(H,28,29)/b27-14+

InChI Key

JJFZSMRUZNISSE-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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